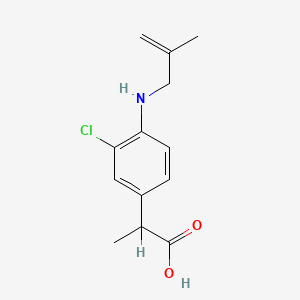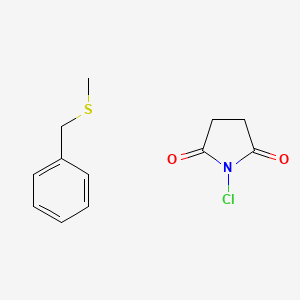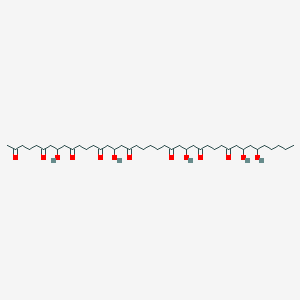
8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone is a complex organic compound with the molecular formula C41H68O13 . This compound is characterized by its multiple hydroxyl groups and ketone functionalities, making it a significant molecule in various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to hydroxylation and ketonization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products, making the process efficient and cost-effective .
化学反応の分析
Types of Reactions
8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert ketone groups to alcohols, altering the compound’s properties.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s multiple hydroxyl groups make it a useful probe for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antioxidant properties, is ongoing.
作用機序
The mechanism by which 8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity and stability. The ketone functionalities may also participate in redox reactions, affecting cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
8,16,18,26,34,36-Hexahydroxy-2,6,10,14,24,28,32-hentetracontaneheptone: This compound has an additional hydroxyl group compared to 8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone.
8,18,26,34,36-Pentahydroxyhentetracontane-2,6,10,16,20,24,28,32-octone: This compound has a slightly different arrangement of hydroxyl groups and ketone functionalities.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl and ketone groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
72200-77-2 |
|---|---|
分子式 |
C41H68O13 |
分子量 |
769.0 g/mol |
IUPAC名 |
8,16,26,34,36-pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone |
InChI |
InChI=1S/C41H68O13/c1-3-4-6-13-30(43)21-38(51)25-34(47)17-10-18-35(48)26-39(52)22-31(44)14-7-5-8-15-32(45)23-40(53)27-36(49)19-11-20-37(50)28-41(54)24-33(46)16-9-12-29(2)42/h30,38-41,43,51-54H,3-28H2,1-2H3 |
InChIキー |
DBQULWBPIZECMN-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CC(CC(=O)CCCC(=O)CC(CC(=O)CCCCCC(=O)CC(CC(=O)CCCC(=O)CC(CC(=O)CCCC(=O)C)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


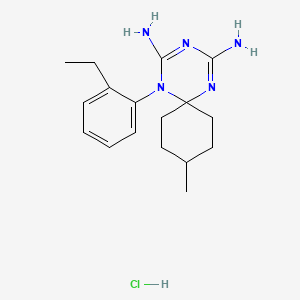
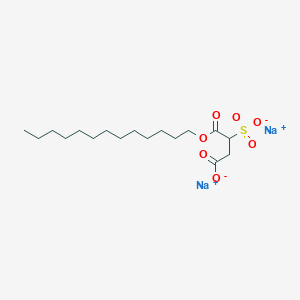
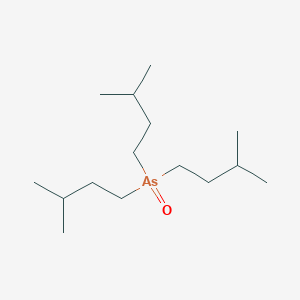
![2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile](/img/structure/B14468014.png)
![Benzenamine, 4-[[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]thio]-](/img/structure/B14468018.png)

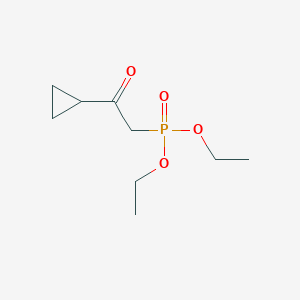
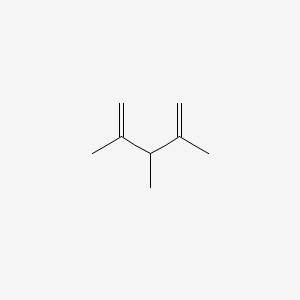
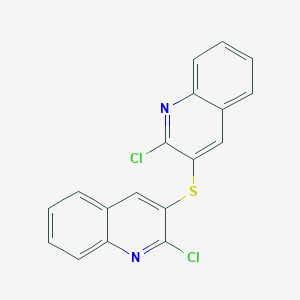
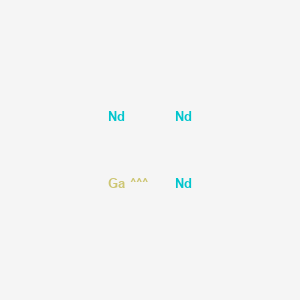
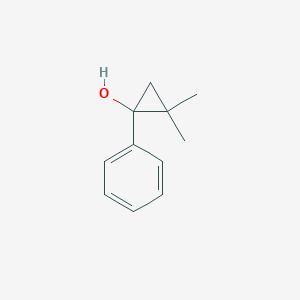
![3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one](/img/structure/B14468052.png)
